molecular formula C23H20BrN3O3 B15014632 4-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate

4-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate

Cat. No.: B15014632
M. Wt: 466.3 g/mol
InChI Key: GVMKJVXPVMDEFQ-VULFUBBASA-N
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Description

4-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromobenzoate group and an imino linkage, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the imine intermediate: This involves the reaction of 2-methylphenylamine with an appropriate aldehyde under acidic conditions to form the imine.

    Acylation: The imine intermediate is then reacted with acetic anhydride to form the acetamido derivative.

    Coupling with 4-bromobenzoic acid: The final step involves the esterification of the acetamido derivative with 4-bromobenzoic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

    Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Substituted benzoate derivatives.

Scientific Research Applications

4-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-chlorobenzoate
  • 4-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-fluorobenzoate

Uniqueness

4-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties in various applications.

Properties

Molecular Formula

C23H20BrN3O3

Molecular Weight

466.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C23H20BrN3O3/c1-16-4-2-3-5-21(16)25-15-22(28)27-26-14-17-6-12-20(13-7-17)30-23(29)18-8-10-19(24)11-9-18/h2-14,25H,15H2,1H3,(H,27,28)/b26-14+

InChI Key

GVMKJVXPVMDEFQ-VULFUBBASA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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